2-(4,6-Dimethoxypyridin-3-yl)ethanamine
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Overview
Description
2-(4,6-Dimethoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyridine ring and an ethanamine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine (ADH) using dimethyl carbonate (DMC) in the presence of a phase transfer catalyst (PTC) such as tetrabutyl ammonium bromide (TBAB). The reaction is carried out under optimized conditions with potassium carbonate (K2CO3) as a base, at a temperature of 150°C for 10 hours .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and selectivity while minimizing waste and environmental impact. The use of non-toxic reagents like dimethyl carbonate instead of conventional toxic reagents (e.g., haloalkane, dimethyl sulfate) is a key aspect of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethoxypyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-(4,6-Dimethoxypyridin-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxy groups and ethanamine moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-amino-4,6-dimethoxypyrimidine
- 2-(pyridin-2-yl)pyrimidine derivatives
- 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine
Uniqueness
What sets 2-(4,6-Dimethoxypyridin-3-yl)ethanamine apart from these similar compounds is its unique combination of methoxy groups and ethanamine moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4,6-dimethoxypyridin-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZWCLQJJQFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1CCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256819-59-6 |
Source
|
Record name | 2-(4,6-dimethoxypyridin-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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